2-Hidroxi-2-metilpropiofenona

Descripción general

Descripción

2-Hydroxy-2-methylpropiophenone is a radical photoinitiator (PI) molecule that can be used in the crosslinking of polymers by the exposure of UV radiation . It can be used in the development of UV curable resins for exterior coating applications .

Synthesis Analysis

KBr in water is added to a solution of 2-methyl-1-phenylpropane-1,2-diol in toluene. Then, TEMPO is added. The reddish suspension is cooled to 0°C. A 12% sodium hypochlorite solution is added while maintaining the internal temperature at 5°C or lower .

Molecular Structure Analysis

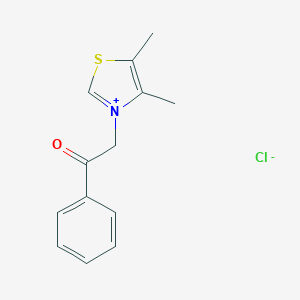

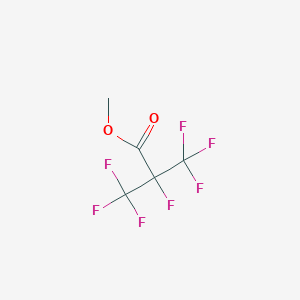

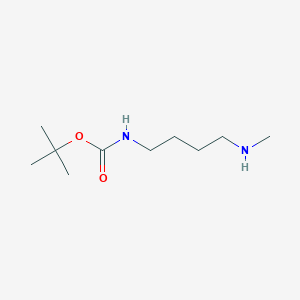

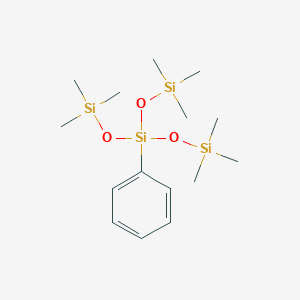

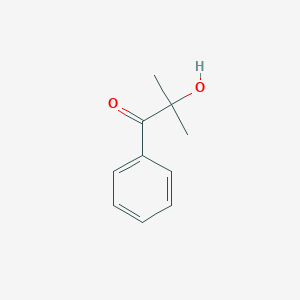

The molecular formula of 2-Hydroxy-2-methylpropiophenone is C6H5COC(CH3)2OH . It has a molecular weight of 164.20 .

Chemical Reactions Analysis

2-Hydroxy-2-methylpropiophenone undergoes a unique multiple arylation via C−C and C−H bond cleavages upon treatment with excess aryl bromides in the presence of a palladium catalyst to give 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones .

Physical And Chemical Properties Analysis

2-Hydroxy-2-methylpropiophenone is a colorless to pale yellow liquid . It has a strong absorption peak in the ultraviolet range, enabling its use in UV spectroscopy and photopolymerization reactions . It is slightly soluble in water .

Aplicaciones Científicas De Investigación

Síntesis Orgánica

En la síntesis orgánica, este compuesto encuentra aplicación en la reacción catalizada por paladio con bromuros de arilo, facilitando la formación de moléculas orgánicas complejas a través de la formación de enlaces carbono-carbono .

Fotopolmerización

Como fotoiniciador radical, la 2-Hidroxi-2-metilpropiofenona juega un papel crucial en los procesos de fotopolmerización. Inicia la polimerización de monómeros cuando se expone a la luz UV, lo cual es esencial para crear polímeros con propiedades específicas .

Sistemas Curables con UV

Este compuesto es integral para los sistemas curables con UV, particularmente en el desarrollo de resinas curables con UV. Estas resinas se utilizan para revestimientos exteriores que requieren curado al exponerse a la radiación UV, proporcionando durabilidad y resistencia .

Aplicaciones de Revestimiento

En el campo de los revestimientos, la this compound se utiliza para desarrollar resinas curables con UV para aplicaciones de revestimiento exterior. Estos revestimientos están diseñados para resistir los factores ambientales y brindar protección duradera .

Desarrollo de Hidrogel

La investigación ha demostrado que la this compound afecta las propiedades fisicoquímicas y la morfología superficial de los hidrogeles. Esto es significativo en el desarrollo de hidrogeles para diversas aplicaciones, incluidos usos médicos y ambientales .

Mecanismo De Acción

Target of Action

The primary target of 2-Hydroxy-2-methylpropiophenone is the polymer chains in UV-curable systems . It plays a crucial role in initiating and promoting polymerization reactions when exposed to UV or visible light .

Biochemical Pathways

The primary biochemical pathway affected by 2-Hydroxy-2-methylpropiophenone is the polymerization process in UV-curable systems . The ketyl radicals generated by the compound initiate or catalyze photoinduced radical reactions, thereby initiating polymerization processes .

Pharmacokinetics

Its solubility, volatility, and reactivity under uv light are critical factors influencing its bioavailability in the context of its industrial use .

Result of Action

The result of the action of 2-Hydroxy-2-methylpropiophenone is the formation of crosslinked polymers . This is achieved through the initiation of polymerization reactions, leading to the development of UV curable resins for exterior coating applications .

Action Environment

The action of 2-Hydroxy-2-methylpropiophenone is significantly influenced by environmental factors such as light intensity, specifically UV light, and the presence of suitable co-initiators or substrates . Its efficacy and stability are also affected by temperature and the chemical environment, including the presence of oxygen and other potential reactants .

Safety and Hazards

Direcciones Futuras

Scientists from China and Australia have developed a formula for a TPP hydrogel based on 2-hydroxy-2-methylpropiophenone (HMPP) and PEGda was developed for the fabrication of 3-D DLW microstructures at a low threshold power (0.1 nJ per laser pulse at a writing speed of 10 μm·s -1) in a high-water-content environment (up to 79%) using a green laser beam (535 nm) . This work is of importance for the development future reversible microdevices in biomedical engineering .

Análisis Bioquímico

Biochemical Properties

2-Hydroxy-2-methylpropiophenone plays a significant role in biochemical reactions due to its ability to undergo Norrish type I reactions upon UV exposure. This reaction results in the cleavage of the adjacent carbon-oxygen bond, forming a highly reactive ketyl radical and a carbonyl compound . The ketyl radical can engage in various chemical reactions, such as hydrogen abstraction and addition, which are valuable in organic synthesis . Additionally, 2-Hydroxy-2-methylpropiophenone acts as a photoinitiator or photosensitizer in UV-curable systems, facilitating fast curing and improved print quality in industries such as printing, coatings, and dentistry .

Cellular Effects

2-Hydroxy-2-methylpropiophenone influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a photoinitiator in UV-curable systems can impact cellular functions by initiating photoinduced radical reactions . These reactions can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function .

Molecular Mechanism

At the molecular level, 2-Hydroxy-2-methylpropiophenone exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. Upon UV exposure, it undergoes a Norrish type I reaction, resulting in the formation of reactive ketyl radicals . These radicals can interact with various biomolecules, leading to changes in gene expression and enzyme activity . Additionally, 2-Hydroxy-2-methylpropiophenone can act as a photoinitiator, catalyzing photoinduced radical reactions and initiating polymerization processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxy-2-methylpropiophenone can change over time. The compound is chemically stable under standard ambient conditions, but its stability and degradation can be influenced by factors such as UV exposure and temperature . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with changes in gene expression and cellular metabolism noted over time .

Dosage Effects in Animal Models

The effects of 2-Hydroxy-2-methylpropiophenone vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects . For example, mortality was observed in all treatment groups after oral administration, except for the lowest dose level . Additionally, animals showed sedation, dyspnea, decreased activity, and prone position a few minutes after oral application .

Metabolic Pathways

2-Hydroxy-2-methylpropiophenone is involved in various metabolic pathways, including those related to its role as a photoinitiator and photosensitizer. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . Its ability to generate reactive ketyl radicals upon UV exposure allows it to participate in different chemical reactions, such as hydrogen abstraction and addition .

Transport and Distribution

Within cells and tissues, 2-Hydroxy-2-methylpropiophenone is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation, influencing its activity and function . The compound’s strong absorption peak in the ultraviolet range enables its use in UV spectroscopy and photopolymerization reactions, further impacting its distribution within cells .

Subcellular Localization

2-Hydroxy-2-methylpropiophenone exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization can influence its interactions with biomolecules and its role in biochemical reactions .

Propiedades

IUPAC Name |

2-hydroxy-2-methyl-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLYCEVDHLAQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044830 | |

| Record name | 2-Hydroxy-2-methylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA | |

| Record name | 1-Propanone, 2-hydroxy-2-methyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

7473-98-5 | |

| Record name | 2-Hydroxy-2-methyl-1-phenylpropan-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7473-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl isopropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007473985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-2-methylpropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 2-hydroxy-2-methyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-2-methylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-2-methylpropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOYL ISOPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0LRG273AD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Hydroxy-2-methylpropiophenone?

A1: 2-Hydroxy-2-methylpropiophenone has a molecular formula of C10H12O2 and a molecular weight of 164.20 g/mol.

Q2: How can I confirm the structure of 2-Hydroxy-2-methylpropiophenone?

A2: Various spectroscopic techniques are useful for structural confirmation, including Fourier Transform Infrared Spectroscopy (FTIR) [, , , , , ], Nuclear Magnetic Resonance (NMR) [, , ], and Mass Spectrometry (MS) [, ]. FTIR reveals characteristic functional groups, NMR provides information on the hydrogen and carbon environments, and MS confirms the molecular weight and fragmentation pattern.

Q3: Is 2-Hydroxy-2-methylpropiophenone compatible with polyvinylpyrrolidone-based hydrogels?

A3: Yes, research demonstrates the successful incorporation of 2-Hydroxy-2-methylpropiophenone into polyvinylpyrrolidone-based hydrogels, influencing their physicochemical properties like swelling ratio, tensile strength, and wettability [].

Q4: How does the amount of 2-Hydroxy-2-methylpropiophenone affect the properties of acrylic hydrogels?

A4: Increasing the amount of 2-Hydroxy-2-methylpropiophenone in acrylic hydrogels generally leads to decreased percentage elongation and increased tensile strength, indicating a change in mechanical properties []. It also influences the hydrogel's wettability, making it more hydrophilic with increasing photoinitiator content [].

Q5: What is the primary function of 2-Hydroxy-2-methylpropiophenone in material science?

A5: 2-Hydroxy-2-methylpropiophenone primarily acts as a photoinitiator, generating free radicals upon exposure to UV radiation [, , , , , , , , ]. These free radicals initiate the polymerization of monomers and pre-polymers, leading to the formation of crosslinked polymer networks.

Q6: How does 2-Hydroxy-2-methylpropiophenone compare to other photoinitiators in thiol-ene UV curing?

A6: Studies comparing 2-Hydroxy-2-methylpropiophenone to ethylphenyl (2,4,6-trimethylbenzoyl) phosphinate in thiol-ene UV curing of acrylated epoxidized soybean oil revealed that the latter resulted in polymers with higher storage modulus, enhanced thermal characteristics, and increased Shore A hardness []. This suggests that the choice of photoinitiator significantly impacts the final polymer properties.

Q7: Can 2-Hydroxy-2-methylpropiophenone be used in optical 3D printing applications?

A7: Yes, research suggests that 2-Hydroxy-2-methylpropiophenone shows promise in the development of photocurable resins for optical 3D printing. Its ability to efficiently initiate photopolymerization allows for the creation of intricate three-dimensional structures with high resolution and good surface morphology [, ].

Q8: What is known about the stability of 2-Hydroxy-2-methylpropiophenone in different formulations?

A8: 2-Hydroxy-2-methylpropiophenone, when incorporated into various formulations, exhibits stability under specific conditions. For instance, research has shown that in UV-curable pressure-sensitive adhesives, its stability is influenced by the presence of other components like oligomers and crosslinkers []. Understanding these interactions is crucial for optimizing formulation stability.

Q9: Are there strategies to enhance the migration resistance of 2-Hydroxy-2-methylpropiophenone in cured materials?

A9: Yes, one approach to improve the migration resistance of 2-Hydroxy-2-methylpropiophenone is by chemically binding it to nanoparticles. For instance, researchers successfully attached it to nano-silica surfaces, leading to a significant reduction in extractable residues compared to the free photoinitiator []. This strategy holds potential for minimizing environmental contamination and enhancing material safety.

Q10: What are the known photolytic decomposition products of 2-Hydroxy-2-methylpropiophenone in food packaging?

A10: Studies have identified several photolytic decomposition products of 2-Hydroxy-2-methylpropiophenone in food packaging materials, including 2,4,6-trimethylbenzaldehyde and 1-phenyl-2-butanone []. These findings highlight the importance of understanding the fate of photoinitiators in food contact applications and the potential migration of degradation products.

Q11: Is 2-Hydroxy-2-methylpropiophenone found in wastewater, and can it be removed?

A11: Yes, 2-Hydroxy-2-methylpropiophenone has been identified as a component in water-based wood paint effluent []. Fenton oxidation processes have demonstrated significant reduction (up to 96%) in the concentration of this compound and other organic pollutants, offering a potential solution for wastewater treatment [].

Q12: How can I determine the diffusion coefficient and partition coefficient of 2-Hydroxy-2-methylpropiophenone in different media?

A12: Techniques like attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy are valuable for studying the diffusion and partitioning behavior of 2-Hydroxy-2-methylpropiophenone in complex matrices like nanoporous polydimethylsiloxane networks or aqueous poly(ethylene glycol) diacrylate solutions []. These parameters are crucial for understanding the compound's release kinetics and its interaction with surrounding materials.

Q13: What analytical methods are used to analyze 2-Hydroxy-2-methylpropiophenone in environmental samples?

A13: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying 2-Hydroxy-2-methylpropiophenone and its photolytic decomposition products in environmental samples like food packaging materials []. This method allows for the separation and detection of various compounds present in complex matrices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.